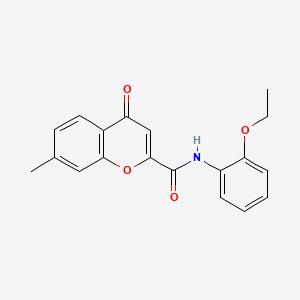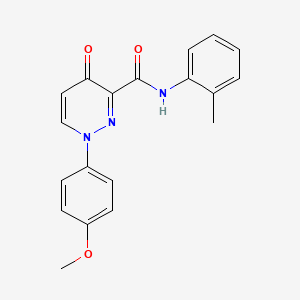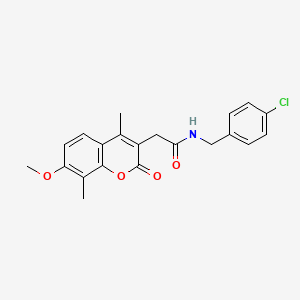![molecular formula C22H23FN2O3 B11393045 2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11393045.png)
2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propanamide: is a synthetic compound with the following chemical structure:
C13H18O3
It consists of a tert-butylphenoxy group, a fluorophenyl group, and an oxazolylpropanamide moiety
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-tert-butylphenol with 3-(4-fluorophenyl)-1,2-oxazole in the presence of appropriate reagents. The tert-butyl group protects the phenolic hydroxyl, allowing for selective substitution.
Reaction Conditions: The reaction typically occurs under mild conditions, such as refluxing in a suitable solvent (e.g., dichloromethane or toluene) with a base (e.g., potassium carbonate). The resulting intermediate is then treated with an acid chloride (e.g., propanoyl chloride) to form the final product.
Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using established chemical principles.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The phenolic group can undergo oxidation reactions.
Substitution: The tert-butylphenoxy group is susceptible to nucleophilic substitution.
Reduction: Reduction of the oxazolyl group may be possible.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Dichloromethane, toluene, or other suitable organic solvents.
Acid Chloride: Propanoyl chloride or related reagents.
Major Products: The major product is the desired 2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propanamide.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C22H23FN2O3 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-(4-tert-butylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C22H23FN2O3/c1-14(27-18-11-7-16(8-12-18)22(2,3)4)21(26)24-20-13-19(25-28-20)15-5-9-17(23)10-6-15/h5-14H,1-4H3,(H,24,26) |
Clé InChI |
PIALWQKSWJGYTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC(=NO1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11392963.png)
![3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392979.png)
![6-chloro-9-(3,4-dimethoxybenzyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11392981.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11392994.png)
![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392997.png)
![6-methyl-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11392999.png)


![N-(2-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11393008.png)
![4-(4-ethoxy-3-methoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393011.png)



![9-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11393053.png)
